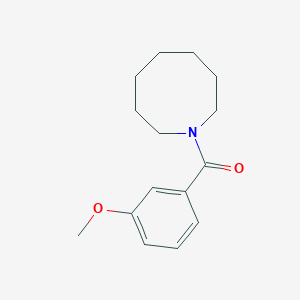
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer therapy. DMXAA was first discovered in the early 1990s, and since then, it has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole works by activating the immune system to attack tumor cells. Specifically, this compound activates the production of cytokines, which are proteins that help regulate the immune response. This activation leads to the recruitment of immune cells to the site of the tumor, which then attack and destroy the tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and anti-angiogenic effects. This compound also has an effect on the cardiovascular system, causing a decrease in blood pressure and an increase in heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is that it has been shown to be effective against a wide range of cancers. Another advantage is that it can be administered orally, which makes it easier to use than some other cancer therapies. However, one limitation of this compound is that it can cause side effects, including fever and flu-like symptoms. Additionally, this compound has not yet been approved for use in humans, which limits its potential use in clinical settings.
Direcciones Futuras
There are a number of future directions for research on 5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One area of focus is on understanding the mechanism of action of this compound in more detail. Another area of focus is on developing new formulations of this compound that are more effective and have fewer side effects. Additionally, researchers are exploring the use of this compound in combination with other cancer therapies to enhance its anti-tumor activity.
Métodos De Síntesis
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoyl chloride with 3-methoxybenzohydrazide in the presence of a base. Other methods involve the use of different reagents and catalysts, including sulfuric acid and acetic anhydride.
Aplicaciones Científicas De Investigación
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in cancer therapy. In preclinical studies, this compound has been shown to have anti-tumor activity against a variety of cancers, including colon, lung, and breast cancers. This compound works by inducing tumor necrosis, which is the death of tumor cells due to lack of blood supply.
Propiedades
IUPAC Name |
5-(2,3-dimethoxyphenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-12-7-4-6-11(10-12)16-18-17(23-19-16)13-8-5-9-14(21-2)15(13)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYEZXPZKHFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-N-methylnicotinamide](/img/structure/B5318836.png)


![N-cyclopropyl-1'-[6-(trifluoromethyl)pyridin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5318847.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5318852.png)
![4-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5318866.png)
![7-(2,5-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318868.png)

![ethyl {5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5318881.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5318888.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)

